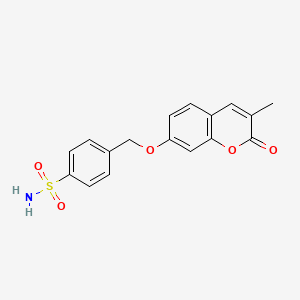
CA/Mao-B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CA/Mao-B-IN-1 is a dual inhibitor for human brain carbonic anhydrases and Monoamine Oxidase-B. It has shown significant potential in various scientific and medical applications due to its high inhibitory activity with IC50 values of 8.8 and 7.0 nM, respectively . This compound is particularly noted for its neuroprotective effects and its ability to revert the formation of reactive oxygen species, making it a promising candidate for treating neurodegenerative diseases .
Preparation Methods
The synthesis of CA/Mao-B-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and stringent quality control measures .
Chemical Reactions Analysis
CA/Mao-B-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of aldehydes and ketones, while reduction reactions can produce alcohols .
Scientific Research Applications
CA/Mao-B-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and reaction mechanisms. In biology, it is employed to investigate the role of carbonic anhydrases and Monoamine Oxidase-B in cellular processes. In medicine, this compound is being explored for its potential to treat neurodegenerative diseases such as Parkinson’s and Alzheimer’s due to its neuroprotective effects . Additionally, it has applications in the industry for developing new therapeutic agents and studying drug interactions .
Mechanism of Action
The mechanism of action of CA/Mao-B-IN-1 involves the inhibition of carbonic anhydrases and Monoamine Oxidase-B. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This action helps alleviate symptoms of neurodegenerative diseases and provides neuroprotective effects . The molecular targets and pathways involved include the mitochondrial outer membrane, where these enzymes are located .
Comparison with Similar Compounds
CA/Mao-B-IN-1 is unique due to its dual inhibitory activity against both carbonic anhydrases and Monoamine Oxidase-B. Similar compounds include selective Monoamine Oxidase-B inhibitors like selegiline and rasagiline, which are used to treat Parkinson’s disease . these compounds do not inhibit carbonic anhydrases, making this compound distinct in its dual action . Other similar compounds include various carbonic anhydrase inhibitors used in the treatment of glaucoma and other conditions .
Properties
Molecular Formula |
C17H15NO5S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(3-methyl-2-oxochromen-7-yl)oxymethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO5S/c1-11-8-13-4-5-14(9-16(13)23-17(11)19)22-10-12-2-6-15(7-3-12)24(18,20)21/h2-9H,10H2,1H3,(H2,18,20,21) |
InChI Key |
KDMKQNJDFWYSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


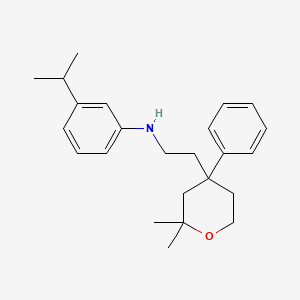

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)

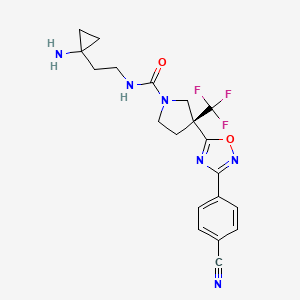
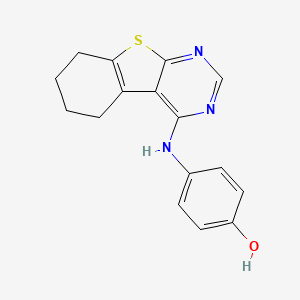
![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)

![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
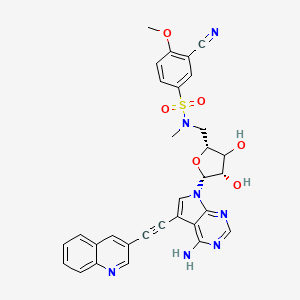
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
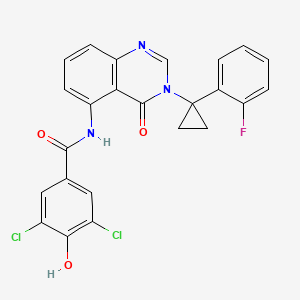
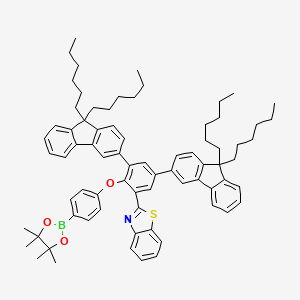
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
